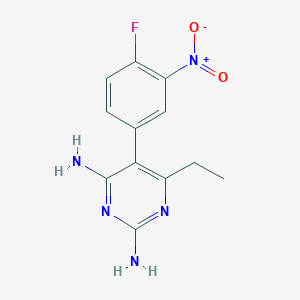

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine

Description

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative characterized by a 4-fluoro-3-nitrophenyl substituent at position 5 and an ethyl group at position 6 of the pyrimidine ring. This compound is structurally tailored to optimize interactions with biological targets, likely enzymes such as dihydrofolate reductase (DHFR), as suggested by its structural analogs in enzyme-inhibitor complexes .

Properties

IUPAC Name |

6-ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOOFTLTBYMEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150421 | |

| Record name | 4'-Fluoro-3'-nitropyrimethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113494-35-2 | |

| Record name | 4'-Fluoro-3'-nitropyrimethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113494352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-3'-nitropyrimethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-3'-NITROPYRIMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ46TDS01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation with β-Ketoesters

A common approach involves reacting ethyl 3-oxopentanoate with guanidine carbonate under alkaline conditions to form 6-ethylpyrimidine-2,4-diamine. However, introducing the 4-fluoro-3-nitrophenyl group at position 5 requires functionalization before or after ring closure. In a patent by CN102060784A, a related compound, 6-ethyl-5-fluoro-4-hydroxypyrimidine, was synthesized via condensation of 2-fluoro-3-oxopentanoic acid ethyl ester with acetamidine. Adapting this method, the nitro group could be introduced via electrophilic nitration, though regioselectivity challenges may arise due to the electron-withdrawing fluoro group.

Aryl Group Introduction via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for attaching aryl groups to heterocycles. If the pyrimidine intermediate contains a halogen at position 5 (e.g., bromine), coupling with 4-fluoro-3-nitrophenylboronic acid using Pd(OAc)₂ and Ph₃P in n-propanol under reflux could yield the target compound. For example:

This method offers high regioselectivity and functional group tolerance, though the nitro group may require protection during coupling.

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., chlorine) on the pyrimidine ring with a pre-functionalized 4-fluoro-3-nitrophenylamine is theoretically feasible. However, the electron-deficient nature of the nitro-substituted aryl group may hinder nucleophilic attack, necessitating elevated temperatures or microwave-assisted conditions.

Stepwise Functionalization of the Pyrimidine Ring

Post-Ring Formation Nitration

Nitration of 6-ethyl-5-(4-fluorophenyl)pyrimidine-2,4-diamine using HNO₃/H₂SO₄ could introduce the nitro group at the meta position relative to fluorine. However, over-nitration and oxidative degradation of the diamine groups are significant risks. Controlled conditions (0–5°C, short reaction times) and protective groups (e.g., acetylation) may mitigate side reactions.

Fluorination Strategies

Electrophilic fluorination (e.g., using Selectfluor™) of a nitro-substituted intermediate is impractical due to the pre-existing fluorine’s directing effects. Instead, starting with fluorinated building blocks, such as 4-fluoro-3-nitrobenzaldehyde, ensures correct substitution patterns.

Purification and Characterization

Recrystallization

The target compound’s polarity and crystalline nature permit purification via recrystallization. Ethyl acetate or ethanol/water mixtures are optimal solvents, as demonstrated in CN102060784A for analogous pyrimidines. Cooling to 0–10°C enhances crystal yield.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves impurities, particularly regioisomers or incompletely substituted byproducts.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 1.29 (t, 3H, CH₂CH₃), 2.67 (m, 2H, CH₂), 5.19 (d, 1H, Ar-F), 6.80 (s, 2H, NH₂), 8.10–8.30 (m, 3H, Ar-H).

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | Ethyl 3-oxopentanoate, guanidine, NaOH | 35–45 | Simple starting materials | Low regioselectivity for nitro group |

| Suzuki Coupling | Pd(OAc)₂, 4-fluoro-3-nitrophenylboronic acid | 50–60 | High specificity, mild conditions | Requires halogenated intermediate |

| Post-Ring Nitration | HNO₃/H₂SO₄, 0–5°C | 20–30 | Direct nitration | Risk of over-nitration, side products |

Challenges and Optimization Strategies

-

Regioselectivity : The nitro group’s meta-directing nature complicates electrophilic substitution. Pre-functionalized aryl boronic acids in Suzuki couplings circumvent this issue.

-

Stability : The diamine groups are prone to oxidation. Conducting reactions under nitrogen and using antioxidants (e.g., BHT) improves yields.

-

Scale-Up : Patent CN102060784A highlights tetrahydrofuran (THF) or isopropyl ether as optimal solvents for large-scale reactions due to low environmental impact and ease of removal .

Scientific Research Applications

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and physicochemical properties of pyrimidine-2,4-diamine derivatives are highly dependent on substituents at positions 5 and 4. Below is a comparative analysis of key analogs:

Enzyme Inhibition and Binding Mechanisms

The target compound’s nitro and fluoro substituents may enhance interactions with hydrophobic pockets or polar residues in enzyme active sites. For instance, analogs like the butynyl-methoxy-pyridinyl derivative () bind to Staphylococcus aureus DHFR via pyridine-mediated H-bonds and hydrophobic contacts .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The nitro group increases logP compared to the non-nitrated analog in , improving membrane permeability but risking solubility issues .

- Metabolic Stability : The fluoro group in both the target compound and ’s analog resists oxidative metabolism, whereas the nitro group may undergo reduction, necessitating structural optimization .

- Synthetic Complexity : Introducing the nitro group requires controlled nitration conditions, making the target compound more synthetically challenging than simpler derivatives like the piperidinyl analog .

Patent and Industrial Relevance

The target compound’s unique substitution pattern may address limitations of earlier analogs, such as poor solubility () or insufficient enzyme affinity ().

Biological Activity

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H13N5O2

- Molecular Weight : 259.26 g/mol

- CAS Number : 71552-34-6

- Purity : >95% (HPLC) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . The mechanism of action appears to involve interference with cellular proliferation pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF | 25.72 ± 3.95 | Apoptosis induction |

| Drug 2 | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against influenza viruses. In vitro studies showed that related pyrimidine derivatives exhibit EC50 values ranging from 7 to 25 μM without significant cytotoxicity at higher concentrations (up to 250 μM) . These findings suggest that the compound may inhibit viral replication effectively.

| Virus Type | EC50 (μM) | Cytotoxicity |

|---|---|---|

| Influenza A/B | 7 - 25 | >250 μM |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their substituents. The presence of the 4-fluoro and 3-nitro groups in this compound enhances its interaction with biological targets, potentially increasing its efficacy as an anticancer and antiviral agent. Studies indicate that electron-withdrawing groups at specific positions can significantly enhance activity against various cancer cell lines and viral strains .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of similar compounds against L1210 mouse leukemia cells, it was found that modifications in the pyrimidine structure led to potent inhibition of cell proliferation with IC50 values in the nanomolar range . This highlights the potential of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Properties

Another investigation into the antiviral properties of pyrimidine derivatives demonstrated effective inhibition of NS5B RNA polymerase, a critical enzyme for viral replication. The compounds exhibited IC50 values as low as 0.35 μM against HCV NS5B, showcasing their potential as antiviral agents .

Q & A

Q. What mechanistic studies elucidate the role of the 2,4-diamine group in target engagement?

- Methodological Answer : Synthesize analogs with modified amine groups (e.g., methylated or acetylated). Compare binding kinetics (SPR) and cellular efficacy (IC₅₀). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps binding interfaces, confirming critical H-bond interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.